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Compound of Interest

Compound Name: GADG65 (206-220)

Cat. No.: B13919816

Introduction Glutamic acid decarboxylase 65 (GADG65) is a primary autoantigen in Type 1
Diabetes (T1D).[1] The peptide fragment spanning amino acids 206-220 (Sequence:
TYEIAPVFVLLEYVT) is an immunodominant T-cell epitope, particularly in the Non-Obese
Diabetic (NOD) mouse model of autoimmune diabetes.[2][3] This peptide is presented to CD4+
T-cells by MHC class Il molecules, such as I-A*g7 in NOD mice and the human equivalent
HLA-DQ8.[4][5][6][7][8] In vitro stimulation of splenocytes with GAD65 (206-220) is a
fundamental technique used to study the autoimmune response. It allows researchers to
assess T-cell proliferation, cytokine profiles, and the overall immunological phenotype in
response to this key autoantigen. These assays are critical for evaluating the efficacy of
potential immunotherapies and understanding the mechanisms of autoimmune diabetes.

Antigen Presentation and T-Cell Activation The GAD®65 (206-220) peptide is taken up by
Antigen Presenting Cells (APCs), such as dendritic cells and macrophages, within the
splenocyte population. It is then processed and loaded onto MHC class Il molecules, which
present the peptide to the T-cell receptor (TCR) of CD4+ T-helper cells. This interaction, along
with co-stimulatory signals, triggers T-cell activation, proliferation, and cytokine secretion.

CD4+ T-Helper Cell
Antigen Presenting Cell (APC)

Activation

) ) ) ) Presentation o
GADG5 (206-220) Peptide | Uptake & Processing | MHC Class Il Loading MHC-II:Peptide Complex esentatio T-Cell Receptor (TCR) Proliferation

Cytokine Release

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13919816?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/15381770/
https://pubmed.ncbi.nlm.nih.gov/10078545/
https://www.pnas.org/doi/10.1073/pnas.0405500101
https://www.anaspec.com/en/catalog/gad65-206-220-1-mg~e56dd53c-d796-4936-a8b1-bc684452afae
https://www.direct-ms.org/wp-content/uploads/2018/01/WucherpfennigMHC.pdf
https://www.medchemexpress.com/search.html?q=GAD65%20(206-220)&ft=&fa=&fp=
https://www.innopep.com/products/peptide-products/anti-neoplastics/gad65-206-220
https://diabetesjournals.org/diabetes/article/54/suppl_2/S4/12836/Characteristics-of-Autoimmunity-in-Type-1-Diabetes
https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page
Fig 1. GADG65 (206-220) peptide presentation by an APC to a CD4+ T-cell.

Experimental Protocols

The following are generalized protocols synthesized from methodologies reported in peer-
reviewed literature. Researchers should optimize these protocols for their specific experimental
conditions.

Protocol 1: Murine Splenocyte Isolation

This protocol describes the standard procedure for isolating splenocytes from mouse spleens.

o Euthanasia and Spleen Collection: Euthanize mice (e.g., female NOD mice) according to
approved institutional animal care guidelines. Aseptically remove the spleen and place it in a
petri dish containing 5-10 mL of sterile, cold RPMI 1640 medium.

o Cell Dissociation: Gently mash the spleen through a 70 um cell strainer placed over a 50 mL
conical tube using the plunger end of a sterile syringe.

» Red Blood Cell (RBC) Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard
the supernatant. Resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer (e.g., 0.15 M
NH4Cl, 1 mM KHCOs, 0.1 mM NazEDTA) and incubate for 5 minutes at room temperature.[3]

e Washing: Add 10 mL of complete RPMI 1640 medium to stop the lysis. Centrifuge at 300 x g
for 5 minutes. Discard the supernatant and wash the cell pellet again with 10 mL of complete
medium.

e Cell Counting and Resuspension: Resuspend the final cell pellet in complete RPMI 1640
medium (supplemented with 10% FCS, penicillin/streptomycin, L-glutamine, and 2-
mercaptoethanol).[3] Perform a cell count using a hemocytometer or automated cell counter
and assess viability with Trypan Blue. Adjust the cell density to the desired concentration for
subsequent assays.

Protocol 2: T-Cell Proliferation Assay ([*H]Thymidine
Incorporation)
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This assay measures antigen-specific T-cell proliferation by quantifying the incorporation of
radiolabeled thymidine into newly synthesized DNA.

e Cell Plating: Plate 2.5 x 10° splenocytes per well in a 96-well flat-bottom plate in 200 pL of
complete RPMI 1640 medium.[9]

o Stimulation: Add GADG65 (206-220) peptide to the appropriate wells at a final concentration of
10-100 pg/mL.[9][10] Include negative control wells (medium only) and positive control wells
(e.g., Concanavalin A or anti-CD3 antibody).

 Incubation: Culture the plates for 3 days (72 hours) at 37°C in a humidified 5% CO2
incubator.[9]

e Pulsing with [3H]Thymidine: Add 1 puCi/well of [3H]Thymidine 18 hours before harvesting the
culture.[9]

e Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester.
Measure the incorporated radioactivity using a -scintillation counter. Data is typically
expressed as counts per minute (CPM) or as a Stimulation Index (SI), calculated as (CPM of
stimulated cells) / (CPM of unstimulated cells).

Protocol 3: ELISPOT (Enzyme-Linked Immunospot)
Assay

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-
secreting cells at the single-cell level.

o Plate Coating: Coat a 96-well PVDF membrane ELISPOT plate with an anti-cytokine capture
antibody (e.g., anti-IFN-y, anti-IL-4, anti-IL-10) overnight at 4°C.

e Blocking: Wash the plate with sterile PBS and block with complete RPMI 1640 medium for 2
hours at room temperature.

o Cell Plating and Stimulation: Plate 5.0 x 10° splenocytes per well.[9] Add GADG65 (206-220)
peptide to a final concentration of 10-100 pg/mL.[9]

 Incubation: Incubate the plate for 36 hours at 37°C in a humidified 5% CO2 incubator.[9]
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o Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection
antibody. Following incubation and washing, add streptavidin-peroxidase and incubate.

e Spot Development: Add a substrate solution (e.g., 3-amino-9-ethylcarbazole) to develop
colored spots, where each spot represents a single cytokine-secreting cell.[9]

e Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT
reader. Results are expressed as spot-forming cells (SFCs) per million splenocytes.
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Fig 2. General experimental workflow for in vitro splenocyte stimulation assays.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2929001/
https://www.benchchem.com/product/b13919816?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Data Presentation

Quantitative data from in vitro stimulation experiments are crucial for interpreting the
immunological response. The tables below summarize representative findings from published
studies.

Table 1: T-Cell Proliferation in Response to GAD65 (206-220) This table shows the proliferative
response of splenocytes from different mouse strains to the GADG65 peptide.

. . Proliferation
Cell Source Stimulation ] ] Reference
(Stimulation Index)

G206 TCR Transgenic

) GADG65 (206-220) ~15 [3]
NOD Mice
Wild-Type NOD Mice GADG65 (206-220) ~2 [3]

Table 2: Frequency of Cytokine-Secreting Splenocytes (ELISPOT) This table illustrates how an
immunomodulatory treatment (galectin-1) can alter the cytokine profile of GAD65 (206-220)-
reactive T-cells in NOD mice.[9]

Spot-Forming Cells / 5x10°

Treatment Group Cytokine
Splenocytes (Mean * SD)
Vehicle Control IFN-y ~130 £ 15
IL-4 ~20+5
IL-10 ~25+8
Galectin-1 IFN-y ~40 £ 10
IL-4 ~110x 12
IL-10 ~95+ 10

Data are approximated from
graphical representations in
Perone et al., J Immunol,
2009.[9]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.0405500101
https://www.pnas.org/doi/10.1073/pnas.0405500101
https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2929001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2929001/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

T-Cell Differentiation Pathways The cytokine profile of responding T-cells indicates their
functional phenotype. Stimulation with GAD65 (206-220) in untreated NOD mice typically elicits
a pro-inflammatory Th1l response, characterized by IFN-y production.[11][12] Therapeutic
interventions may shift this response towards a more regulatory or anti-inflammatory Th2
phenotype, characterized by IL-4 and IL-10 production.[9]
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Fig 3. Potential T-helper cell differentiation pathways after GAD65 stimulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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